1-amino-7-fluoro-2,3-dihydro-1H-inden-5-ol hydrochloride
Overview
Description
1-amino-7-fluoro-2,3-dihydro-1H-inden-5-ol hydrochloride is a chemical compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to an indene ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-amino-7-fluoro-2,3-dihydro-1H-inden-5-ol hydrochloride involves several stepsThe final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-amino-7-fluoro-2,3-dihydro-1H-inden-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indene ring system.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-amino-7-fluoro-2,3-dihydro-1H-inden-5-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-amino-7-fluoro-2,3-dihydro-1H-inden-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-amino-7-fluoro-2,3-dihydro-1H-inden-5-ol hydrochloride can be compared with other similar compounds, such as:
1-amino-7-chloro-2,3-dihydro-1H-inden-5-ol: Similar structure but with a chlorine atom instead of fluorine.
1-amino-7-bromo-2,3-dihydro-1H-inden-5-ol: Similar structure but with a bromine atom instead of fluorine.
1-amino-7-iodo-2,3-dihydro-1H-inden-5-ol: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs.
Properties
IUPAC Name |
1-amino-7-fluoro-2,3-dihydro-1H-inden-5-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-7-4-6(12)3-5-1-2-8(11)9(5)7;/h3-4,8,12H,1-2,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTUFRDTESEYOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=CC(=C2)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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